2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chloride 2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 680617-73-6
VCID: VC7718261
InChI: InChI=1S/C14H11Cl2N3O5S/c1-8-6-9(2-4-12(8)19(21)22)17-14(20)18-10-3-5-13(11(15)7-10)25(16,23)24/h2-7H,1H3,(H2,17,18,20)
SMILES: CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl)[N+](=O)[O-]
Molecular Formula: C14H11Cl2N3O5S
Molecular Weight: 404.22

2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chloride

CAS No.: 680617-73-6

Cat. No.: VC7718261

Molecular Formula: C14H11Cl2N3O5S

Molecular Weight: 404.22

* For research use only. Not for human or veterinary use.

2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chloride - 680617-73-6

Specification

CAS No. 680617-73-6
Molecular Formula C14H11Cl2N3O5S
Molecular Weight 404.22
IUPAC Name 2-chloro-4-[(3-methyl-4-nitrophenyl)carbamoylamino]benzenesulfonyl chloride
Standard InChI InChI=1S/C14H11Cl2N3O5S/c1-8-6-9(2-4-12(8)19(21)22)17-14(20)18-10-3-5-13(11(15)7-10)25(16,23)24/h2-7H,1H3,(H2,17,18,20)
Standard InChI Key KRGRMLAYAUXTOU-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features two aromatic rings interconnected by a urea functional group (–NH–CO–NH–). The primary benzene ring is substituted at the 2-position with a chlorine atom and at the 4-position with a sulfonyl chloride group (–SO₂Cl). The secondary aromatic ring, a 3-methyl-4-nitrophenyl group, introduces steric and electronic effects through its methyl and nitro substituents. This configuration creates a highly polarized molecule with distinct regions of electrophilic and nucleophilic reactivity.

Table 1: Key Molecular Properties

PropertyValue
CAS No.680617-73-6
Molecular FormulaC₁₄H₁₁Cl₂N₃O₅S
Molecular Weight404.22 g/mol
IUPAC Name2-Chloro-4-[(3-methyl-4-nitrophenyl)carbamoylamino]benzenesulfonyl chloride
SMILESCC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl)N+[O-]
PubChem CID2757683

Spectroscopic and Physicochemical Data

While solubility data remain unreported, the compound’s spectroscopic fingerprints—such as its InChIKey (KRGRMLAYAUXTOU-UHFFFAOYSA-N)—provide critical identifiers for analytical characterization. The sulfonyl chloride group (–SO₂Cl) contributes to its hygroscopic nature, necessitating anhydrous storage conditions to prevent hydrolysis.

Synthesis and Manufacturing

Historical Context and Methodological Evolution

The synthesis of aryl sulfonyl chlorides traditionally involves chlorsulfonation reactions, as exemplified by the production of 4-chloro-3-nitrobenzene sulfonyl chloride from ortho-chloro-nitrobenzene and chlorosulfonic acid . This two-step process—sulfonation followed by phosphorous pentachloride treatment—historically yielded impure products, necessitating costly purification .

Modern Synthetic Pathways

For 2-chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chloride, contemporary approaches likely involve:

  • Chlorsulfonation: Reaction of a pre-functionalized benzene derivative (e.g., 2-chloro-4-nitroaniline) with chlorosulfonic acid under controlled temperatures (100–130°C) .

  • Urea Linkage Formation: Coupling the sulfonated intermediate with 3-methyl-4-nitroaniline via carbodiimide-mediated condensation, forming the ureido bridge.

Critical parameters include maintaining reaction temperatures below 130°C to avoid decomposition and employing molar ratios of 1:4–1:5 (aryl precursor to chlorosulfonic acid) to maximize yield .

Reactivity and Functional Transformations

Nucleophilic Substitution

The sulfonyl chloride group serves as a prime site for nucleophilic attack, enabling substitutions with amines, alcohols, or thiols to generate sulfonamides, sulfonate esters, or thiosulfonates, respectively. For example, reaction with primary amines yields sulfonamide derivatives, a common motif in protease inhibitors.

Electrophilic Aromatic Substitution

The electron-deficient aromatic rings facilitate electrophilic substitutions, particularly at meta and para positions relative to directing groups. Nitration or halogenation reactions may further modify the compound’s electronic profile for tailored applications.

Industrial and Research Applications

Dyestuff Intermediate

Analogous to 4-chloro-3-nitrobenzene sulfonyl chloride , this compound may serve as a precursor for azo dyes, where its sulfonyl chloride group facilitates coupling with diazonium salts to produce chromophores.

Chemical Biology Probes

The compound’s dual reactivity (sulfonyl chloride and urea) enables its use in activity-based protein profiling (ABPP) to identify novel enzyme targets in proteomic studies.

Related Compounds and Analogues

Structurally related derivatives include:

  • 4-Chloro-3-nitrobenzenesulfonyl chloride: Lacks the ureido and methyl groups but shares sulfonyl chloride reactivity .

  • Sunitinib analogues: Urea-containing tyrosine kinase inhibitors demonstrating the pharmacophoric importance of similar architectures.

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